3-chloro-4-nitro-N-(3-nitrophenyl)benzamide
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Overview
Description
3-chloro-4-nitro-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8ClN3O5 It is characterized by the presence of both chloro and nitro functional groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-nitro-N-(3-nitrophenyl)benzamide typically involves a multi-step process:
Nitration: The starting material, 3-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Coupling Reaction: The nitrated product is then subjected to a coupling reaction with 3-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro groups in 3-chloro-4-nitro-N-(3-nitrophenyl)benzamide can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Reduction: 3-amino-4-nitro-N-(3-nitrophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-4-nitro-N-(3-nitrophenyl)benzamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of nitro and chloro groups can impart biological activity, making it a candidate for drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials where specific functional groups are required to achieve desired properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-nitro-N-(3-nitrophenyl)benzamide in biological systems involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can enhance the compound’s binding affinity to specific targets, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-nitro-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group at the 4-position on the phenyl ring.
3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide: Contains a methoxy group instead of a nitro group at the 4-position.
Uniqueness
3-chloro-4-nitro-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the chloro and nitro groups, which can influence its reactivity and biological activity. The combination of these functional groups in the benzamide structure provides distinct chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C13H8ClN3O5 |
---|---|
Molecular Weight |
321.67 g/mol |
IUPAC Name |
3-chloro-4-nitro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8ClN3O5/c14-11-6-8(4-5-12(11)17(21)22)13(18)15-9-2-1-3-10(7-9)16(19)20/h1-7H,(H,15,18) |
InChI Key |
DWSOOTYRECTVPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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